molecular formula C13H16N2O4 B8689993 tert-Butyl 5-methoxy-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

tert-Butyl 5-methoxy-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B8689993
M. Wt: 264.28 g/mol
InChI Key: TXCKRAFWCWQYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 5-methoxy-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

tert-butyl 5-methoxy-2-oxo-3H-pyrrolo[2,3-c]pyridine-1-carboxylate

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(17)15-9-7-14-10(18-4)5-8(9)6-11(15)16/h5,7H,6H2,1-4H3

InChI Key

TXCKRAFWCWQYSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CC2=CC(=NC=C21)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

(5-tert-Butoxycarbonylamino-2-methoxy-pyridin-4-yl)-acetic acid (10 g, 35.4 mmol) was dissovled in DCM (142 mL) and EDC (7.5 g, 39 mmol), HOAt (5.4 g, 39 mmol) and DIPEA (15 mL, 85.7 mmol) were sequentially added, under N2. The reaction was stirred for 2 h at ambient temperature then quenched by addition of saturated aqueous NaHCO3 and extracted with DCM (×3). The combined organic extracts were washed with water and brine then dried over MgSO4 and concentrated in vacuo. The product was purified by column chromatography to yield the title compound (9.5 g) as a pale brown solid. 1H NMR (DMSO-c/6): 8.38 (1H, s), 6.83 (1H, s), 3.84 (3H, s), 3.77 (2H, s), 1.57 (9H, s). MS: [M+H]+=265.
Name
(5-tert-Butoxycarbonylamino-2-methoxy-pyridin-4-yl)-acetic acid
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
5.4 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
142 mL
Type
solvent
Reaction Step Three

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